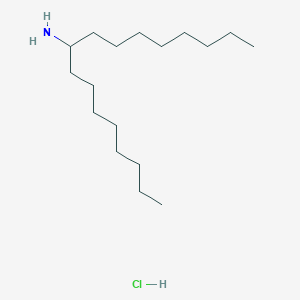
Heptadecan-9-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-amine hydrochloride is a chemical compound with the molecular formula C17H38ClN. It is a derivative of heptadecan-9-amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecan-9-amine hydrochloride can be synthesized through the reaction of heptadecan-9-amine with hydrochloric acid. The reaction typically involves dissolving heptadecan-9-amine in an organic solvent such as ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature with stirring to ensure complete dissolution and reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecan-9-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.
Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Condensation Reagents: Such as carbodiimides or acid chlorides for amide formation.
Major Products Formed:
Amides: Formed through condensation reactions.
Primary Amines: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Heptadecan-9-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Utilized in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Employed in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptadecan-9-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .
Comparaison Avec Des Composés Similaires
Heptadecan-9-amine hydrochloride can be compared with other long-chain amines and their hydrochloride salts:
Heptadecan-9-amine: The parent compound without the hydrochloride group.
Octadecan-9-amine: A similar compound with an additional carbon in the alkyl chain.
Hexadecan-9-amine: A similar compound with one less carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific chain length and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to its analogs .
Propriétés
Numéro CAS |
5429-71-0 |
|---|---|
Formule moléculaire |
C17H38ClN |
Poids moléculaire |
291.9 g/mol |
Nom IUPAC |
heptadecan-9-amine;hydrochloride |
InChI |
InChI=1S/C17H37N.ClH/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2;/h17H,3-16,18H2,1-2H3;1H |
Clé InChI |
QEURDSQISWCHGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


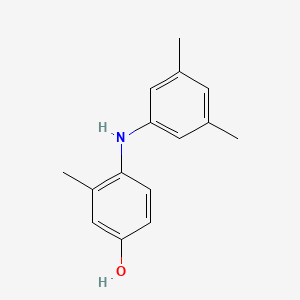
![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)

![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
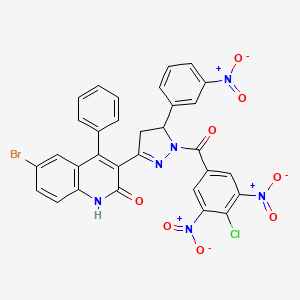
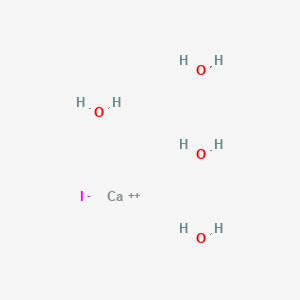
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
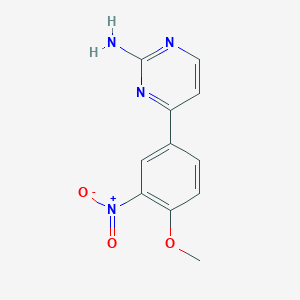
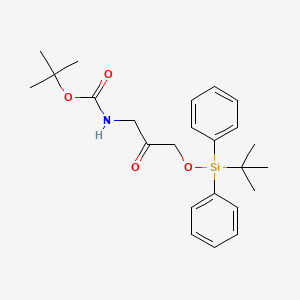

![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
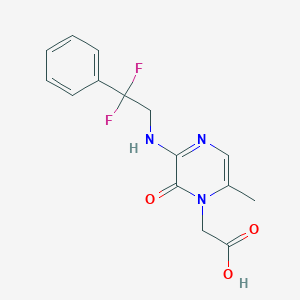
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
